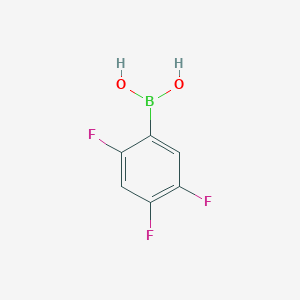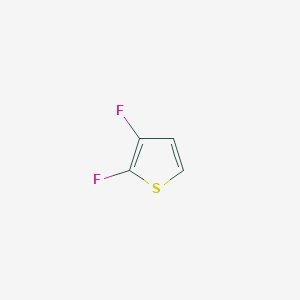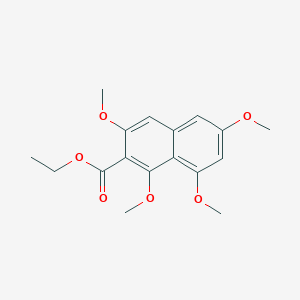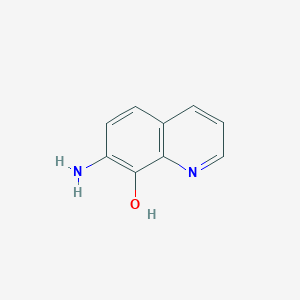
2,4,5-Trifluorophenylboronic acid
Vue d'ensemble
Description
2,4,5-Trifluorophenylboronic acid is a chemical compound with the linear formula F3C6H2B(OH)2 . It is a white to light yellow crystal powder . It is used as a reactant for Suzuki-Miyaura coupling .
Synthesis Analysis
The synthesis of 2,4,5-Trifluorophenylboronic acid involves the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide, producing 2,4,5-trifluorophenylmagnesium bromide almost in quantitative yield . Another method involves a combination of a selective hydrodefluorination and hydrolysis reaction of 3,4,5,6-tetrafluoro-N-methylphthalimide leading to 3,5,6-trifluorophthalic acid .Molecular Structure Analysis
The molecular weight of 2,4,5-Trifluorophenylboronic acid is 175.90 g/mol . The InChI key is KCHHKNCSISEAAE-UHFFFAOYSA-N .Chemical Reactions Analysis
2,4,5-Trifluorophenylboronic acid is a reactant for Suzuki-Miyaura coupling . It is also involved in the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
2,4,5-Trifluorophenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 257.0±50.0 °C at 760 mmHg, and a flash point of 109.2±30.1 °C . It is a white to light yellow crystal powder .Applications De Recherche Scientifique
Organic Synthesis
“2,4,5-Trifluorophenylboronic acid” is used in organic synthesis . It is often used as a reactant in various chemical reactions due to its unique properties .
Cross-Coupling Reactions
This compound plays a significant role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry to synthesize biaryls, which are common structures in pharmaceuticals and organic materials .
Synthesis of Multisubstituted Olefins and Conjugate Dienes
“2,4,5-Trifluorophenylboronic acid” is used in the synthesis of multisubstituted olefins and conjugate dienes . These compounds have various applications in the field of synthetic organic chemistry .
Preparation of Phenylboronic Catechol Esters
This compound is used in the preparation of phenylboronic catechol esters . These esters are important intermediates in organic synthesis .
Determination of Lewis Acidity
“2,4,5-Trifluorophenylboronic acid” is used in the determination of Lewis acidity . Lewis acids are electron pair acceptors, and their acidity is a crucial property in many chemical reactions .
Synthesis of Benzopyranone Derivatives
This compound is used in the synthesis of benzopyranone derivatives . These derivatives are known to be GABAA receptor modulators , which means they can influence the activity of GABAA receptors, a type of protein that plays a key role in the nervous system .
Preparation of Fluorinated Aromatic Poly (Ether-Amide)s
“2,4,5-Trifluorophenylboronic acid” is used in the preparation of fluorinated aromatic poly (ether-amide)s . These polymers have potential applications in various fields due to their excellent thermal stability, mechanical properties, and chemical resistance .
Mécanisme D'action
Target of Action
2,4,5-Trifluorophenylboronic acid is a type of boronic acid, which is often used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it reacts with in these chemical reactions. For instance, it is commonly used in Suzuki-Miyaura coupling reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2,4,5-Trifluorophenylboronic acid acts as a boron source . The boronic acid reacts with a halide or pseudohalide compound in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
The exact biochemical pathways affected by 2,4,5-Trifluorophenylboronic acid can vary depending on the specific reaction it is involved in. In general, the compound plays a crucial role in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with various biological molecules .
Result of Action
The primary result of the action of 2,4,5-Trifluorophenylboronic acid is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .
Action Environment
The action of 2,4,5-Trifluorophenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the temperature, the choice of base, and the type of palladium catalyst used . Additionally, the compound should be handled in a well-ventilated environment to minimize exposure to dust .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Orientations Futures
Propriétés
IUPAC Name |
(2,4,5-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHHKNCSISEAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382451 | |
| Record name | 2,4,5-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorophenylboronic acid | |
CAS RN |
247564-72-3 | |
| Record name | (2,4,5-Trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trifluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)
![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)








![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)


